butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
butyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-3-8-17-12(15)9-14-10-6-4-5-7-11(10)18-13(14)16/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWUGFIVOBIDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a compound of interest due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H17NO4
- Molecular Weight : 263.29 g/mol
- CAS Number : 638141-93-2
- Structural Characteristics : The compound features a benzoxazole ring, which is essential for its biological activity. The presence of an acetate group enhances its solubility and bioavailability.
Biological Activities
This compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have shown that benzoxazole derivatives can induce cytotoxic effects on several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and others. For instance, derivatives with an acetic acid group at specific positions on the benzoxazole moiety demonstrated enhanced cytotoxicity against these cell lines .
- A notable case study revealed that certain benzoxazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer types, indicating significant anticancer potential .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Structure-Activity Relationship (SAR)
The SAR studies of benzoxazole derivatives have identified key structural features that influence their biological activities:
| Structural Feature | Influence on Activity |
|---|---|
| Presence of electron-donating groups | Enhances anticancer activity |
| Substitution at the 5-position of the benzoxazole ring | Critical for cytotoxic effects |
| Acetic acid moiety | Increases solubility and bioactivity |
Research has demonstrated that modifications to the benzoxazole framework can lead to significant changes in potency and selectivity against different biological targets .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Testing :
- Anti-inflammatory Mechanism Exploration :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Benzoxazole vs. Benzothiazole Derivatives
- Benzyl 2-(1-oxo-2H-1,3-benzothiazol-3-yl)acetate (): Replaces oxygen with sulfur in the benzothiazole ring. Sulfur increases lipophilicity and may alter metabolic stability due to stronger π-interactions .
Oxadiazole Derivatives
- Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate (): Features a 1,3,4-oxadiazole ring instead of benzoxazole.
Ester Group Modifications
Substituent Effects
- Chloro-Substituted Derivative :
- (6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (): The chloro group at position 6 increases molecular weight (227.60 g/mol) and density (1.6 g/cm³). This substitution may enhance electrophilic reactivity and alter binding in biological targets .
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
The reaction between 2-aminophenol and carbonylating agents like 1,1'-carbonyldiimidazole (CDI) or phosgene generates the 2(3H)-benzoxazolone scaffold. For example, refluxing 2-aminophenol with CDI in dry tetrahydrofuran (THF) for 4 hours yields 2(3H)-benzoxazolone with >90% efficiency. Substituted derivatives are accessible using 4-substituted 2-aminophenols, where electron-withdrawing groups (e.g., Cl, Br) enhance cyclization rates.
Key Reaction:
Alternative Cyclization Strategies
-
Urea Fusion : Heating 2-aminophenol with urea at 180–200°C produces benzoxazolone, though yields are moderate (60–70%) due to side reactions.
-
Phosgene-Mediated Cyclization : Gaseous phosgene in dichloromethane at 0°C reacts with 2-aminophenol to form the benzoxazolone core. This method achieves 85% yield but requires stringent safety protocols.
Acetic Acid Side-Chain Introduction
Functionalization at the N3 position of benzoxazolone with an acetic acid group is critical. Two pathways are prominent:
Alkylation with Halogenated Acetates
Reacting 2(3H)-benzoxazolone with butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound. Yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Reaction Conditions:
Acylation Using Acetic Acid Derivatives
Alternative approaches employ 2-chloroacetyl chloride, where benzoxazolone reacts with the acyl chloride in pyridine. Subsequent esterification with butanol under acidic conditions (H₂SO₄, reflux) achieves 70–80% overall yield.
Esterification Optimization
Final esterification steps are pivotal for achieving high purity and yield. Catalytic methods enhance efficiency:
Magnetic Solid Acid Nanocatalysts
Silica-coated Fe₃O₄ nanoparticles functionalized with sulfonic acid groups catalyze esterification between 2-(2-oxobenzoxazol-3-yl)acetic acid and butanol. Reactions at 90°C for 6 hours in toluene yield 79–89%, with facile catalyst recovery via magnetic separation.
FeCl₃-Catalyzed Aerobic Oxidation
FeCl₃ (10 mol%) in dimethyl sulfoxide (DMSO) promotes ester synthesis under oxygen atmosphere. This method achieves 50–96% yield, depending on substituent electronic effects.
Comparative Analysis of Synthesis Routes
Mechanistic Insights and Side Reactions
-
Cyclization Step : CDI activates the carbonyl group, facilitating nucleophilic attack by the amine of 2-aminophenol. Ring closure eliminates imidazole, forming the benzoxazolone.
-
Esterification : Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic butanol attack. FeCl₃ stabilizes transition states via Lewis acid interactions.
-
Common Side Reactions : Over-alkylation at the benzoxazole oxygen or hydrolysis of the ester group under prolonged heating. These are mitigated by controlled reaction times and anhydrous conditions.
Industrial-Scale Considerations
For large-scale production, phosgene-mediated cyclization remains prevalent despite safety concerns due to its cost-effectiveness. Continuous flow reactors minimize phosgene handling risks. Magnetic nanocatalysts are gaining traction for esterification steps, reducing waste and energy consumption .
Q & A
Basic: What are the recommended synthetic routes for butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, and what key parameters influence yield optimization?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves refluxing 2-oxo-1,3-benzoxazol-3(2H)-yl acetic acid with butanol in the presence of a catalytic acid (e.g., sulfuric acid) under anhydrous conditions. Key parameters include:
- Temperature control : Maintaining reflux conditions (typically 80–110°C) to ensure complete esterification while avoiding side reactions like decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress, with yield optimization achieved by adjusting molar ratios (e.g., 1:1.2 acid-to-alcohol) .
Advanced: How can computational methods like DFT predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the compound’s electronic structure. Key steps include:
- Frontier Molecular Orbital (FMO) analysis : Identifying nucleophilic attack sites via LUMO localization on the benzoxazolone ring’s carbonyl group .
- Electrostatic potential (ESP) mapping : Highlighting regions of high electrophilicity, such as the oxo group at position 2, which is susceptible to nucleophilic addition .
- Transition state modeling : Simulating reaction pathways (e.g., SN2 mechanisms) to predict activation energies and regioselectivity .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
- NMR :
- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (benzoxazolone C=O) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles to validate stereochemistry .
Advanced: How does the crystal packing of this compound influence its stability, and what intermolecular forces dominate?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Hydrogen bonding : Between the benzoxazolone carbonyl oxygen and adjacent methyl/methylene groups (C–H···O interactions, ~2.8–3.2 Å) stabilizes the lattice .
- π-π stacking : Aromatic benzoxazolone rings align face-to-face (centroid distances ~3.5 Å), enhancing thermal stability .
- Packing density : Tight packing (calculated density ~1.4 g/cm³) reduces susceptibility to hygroscopic degradation .
Basic: What are the solubility profiles of this compound in various solvents, and how can this inform experimental design?
Methodological Answer:
- Polar solvents : High solubility in DMSO and DMF due to dipole-dipole interactions with the ester and benzoxazolone groups .
- Nonpolar solvents : Limited solubility in hexane or toluene, requiring sonication or heating for dissolution .
- Aqueous systems : Poor solubility in water (logP ~2.5), necessitating surfactants or co-solvents for biological assays .
Advanced: What strategies resolve contradictions in reported biological activities of benzoxazolone derivatives?
Methodological Answer:
- Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) to identify protocol-dependent variability .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoxazolone ring) with activity trends .
- Dose-response validation : Replicate conflicting results under controlled conditions (e.g., pH 7.4, 37°C) to isolate confounding factors .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles mitigate skin/eye contact risks .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can process simulation tools optimize large-scale synthesis while maintaining purity?
Methodological Answer:
- ASPEN Plus modeling : Simulate distillation parameters (e.g., boiling points of ~200°C) to separate byproducts .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) like residual solvent limits (<0.1% butanol) using HPLC-MS .
- Scale-up factors : Adjust agitation rates (≥500 rpm) to ensure homogeneity in batch reactors .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- GC-MS : Analyze volatile impurities (e.g., residual butanol) with a DB-5 column and helium carrier gas .
Advanced: How do steric and electronic effects of substituents on the benzoxazolone ring alter reaction kinetics?
Methodological Answer:
- Steric effects : Bulky groups at position 6 reduce nucleophilic substitution rates by ~40% due to hindered access .
- Electronic effects : Electron-withdrawing substituents (e.g., -NO₂) increase electrophilicity of the carbonyl group, accelerating hydrolysis by 1.5-fold .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k) under varying pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
